![molecular formula C18H12F3N3O4 B2426988 4-({3-[4-(trifluorométhoxy)phényl]-1,2,4-oxadiazol-5-yl}méthyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1251604-13-3](/img/structure/B2426988.png)
4-({3-[4-(trifluorométhoxy)phényl]-1,2,4-oxadiazol-5-yl}méthyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a trifluoromethoxyphenyl group, an oxadiazole ring, and a benzooxazinone structure.
Applications De Recherche Scientifique
The compound 4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by relevant case studies and data.
Chemical Properties and Structure
This compound is characterized by a complex molecular structure that includes a benzoxazine core, an oxadiazole moiety, and a trifluoromethoxy substituent. Its molecular formula is C17H15F3N4O3, and it exhibits a molecular weight of approximately 391.30 g/mol .
Structural Features
- Benzoxazine Ring : Contributes to the compound's stability and reactivity.
- Oxadiazole Group : Known for its diverse biological activities.
- Trifluoromethoxy Group : Enhances lipophilicity, potentially improving bioavailability.
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its unique structural features. Research indicates that derivatives of benzoxazine compounds often exhibit significant biological activities, including:
- Anticancer Activity : A study identified similar compounds through screening drug libraries on multicellular spheroids, highlighting their ability to inhibit tumor growth effectively .
- Antimicrobial Properties : The oxadiazole moiety is associated with antimicrobial activity, making this compound a candidate for developing new antibiotics.
Material Science
The incorporation of trifluoromethoxy groups into organic materials often enhances their thermal stability and mechanical properties. This compound could be explored for:
- Polymer Synthesis : Its structure may be utilized in creating novel polymers with enhanced properties.
- Coatings and Films : The chemical stability imparted by the benzoxazine structure can be advantageous in developing protective coatings.
Chemical Synthesis
The compound serves as an intermediate in synthesizing other complex organic molecules. Its reactive sites allow for further functionalization, which can lead to:
- New Drug Candidates : By modifying the existing structure, researchers can explore new therapeutic pathways.
- Fluorinated Compounds : The trifluoromethoxy group can be pivotal in synthesizing fluorinated derivatives that have distinct pharmacological profiles.
Case Study 1: Anticancer Screening
A notable study involved screening a library of compounds similar to the target compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the oxadiazole or benzoxazine portions could enhance efficacy .
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial activity of related compounds containing oxadiazole rings. Results showed varying degrees of effectiveness against both bacterial and fungal strains, indicating potential for further development into antimicrobial agents .
Summary of Biological Activities
Activity Type | Compound Class | Observed Effect | Reference |
---|---|---|---|
Anticancer | Benzoxazine Derivatives | Significant cytotoxicity | |
Antimicrobial | Oxadiazole Containing Compounds | Variable effectiveness |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps. One common method involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2’-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Mécanisme D'action
The mechanism of action of 4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The oxadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxyphenyl group but differs in its boronic acid functionality.
4-(trifluoromethoxy)benzylamine: Contains the trifluoromethoxyphenyl group but has an amine functionality instead of the oxadiazole and benzooxazinone rings.
Uniqueness
4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its combination of the trifluoromethoxyphenyl group, oxadiazole ring, and benzooxazinone structure
Activité Biologique
The compound 4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of this compound is C22H20F3N3O4, with a molecular weight of 447.414 g/mol. It contains a trifluoromethoxy group and an oxadiazole moiety, which are significant for its biological activity.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the oxadiazole ring.
- Attachment of the trifluoromethoxyphenyl group.
- Final assembly into the benzoxazinone structure.
Common reagents include hydrazine derivatives and carboxylic acids. Optimization of synthetic routes can enhance yield and reduce costs through methods such as continuous flow reactors and advanced purification techniques.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated significant cytotoxicity against human leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values in the low micromolar range .
- Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways and upregulation of p53 expression .
Enzyme Inhibition
The compound has shown promising inhibition against specific enzymes:
- AChE and BChE Inhibition : Variants of related compounds have exhibited better inhibition against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), suggesting potential applications in neurodegenerative diseases .
Case Studies
- Study on Anticancer Activity : A recent study evaluated several oxadiazole derivatives, including this compound, revealing that it outperformed known chemotherapeutics like doxorubicin in specific contexts. The study emphasized the importance of structural modifications to enhance biological activity .
- In Vivo Studies : Although most studies are in vitro, preliminary in vivo assessments indicate that compounds similar to this one could be effective in reducing tumor size in animal models when administered at optimized doses .
Data Tables
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF-7 | 15.63 | Apoptosis induction via p53 |
CEM-13 | <2 | Cell cycle arrest |
U937 | 12.5 | Caspase activation |
Propriétés
IUPAC Name |
4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O4/c19-18(20,21)27-12-7-5-11(6-8-12)17-22-15(28-23-17)9-24-13-3-1-2-4-14(13)26-10-16(24)25/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTYWXAMIGKNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.